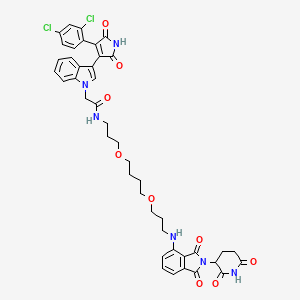
Ethyl 3-(2,6-difluoro-4-methoxyphenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,6-difluoro-4-methoxyphenyl)-3-oxopropanoate is an organic compound with a complex structure that includes fluorine and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,6-difluoro-4-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 2,6-difluoro-4-methoxybenzoic acid with ethyl acetoacetate. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2,6-difluoro-4-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-(2,6-difluoro-4-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2,6-difluoro-4-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The methoxy group can influence the compound’s solubility and interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Difluoro-4-methoxybenzoic acid
- 2,6-Difluoro-4-methoxyphenylboronic acid
- Ethyl 2,6-difluoro-4-methoxyphenylacetate
Uniqueness
Ethyl 3-(2,6-difluoro-4-methoxyphenyl)-3-oxopropanoate is unique due to its combination of functional groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H12F2O4 |
|---|---|
Peso molecular |
258.22 g/mol |
Nombre IUPAC |
ethyl 3-(2,6-difluoro-4-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H12F2O4/c1-3-18-11(16)6-10(15)12-8(13)4-7(17-2)5-9(12)14/h4-5H,3,6H2,1-2H3 |
Clave InChI |
MZMXALQUWYEXRC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=C(C=C(C=C1F)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester](/img/structure/B14907949.png)
![rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B14907953.png)

![3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)



![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)





